molecular formula C19H28N4O3 B2480777 1-Methyl-4-(4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine CAS No. 2415582-65-7

1-Methyl-4-(4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine

Cat. No.: B2480777
CAS No.: 2415582-65-7
M. Wt: 360.458
InChI Key: YTOVNUYOROEXCW-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a butynyl group and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Butynyl Group: The butynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the Oxazole Moiety: The oxazole moiety can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazines or oxazoles.

Scientific Research Applications

1-Methyl-4-(4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The oxazole moiety can participate in hydrogen bonding and π-π interactions, while the piperazine ring can interact with various biological targets through ionic or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-piperidone: A simpler piperidine derivative used in organic synthesis.

    1-Methyl-4-phenylpiperazine: Another piperazine derivative with different substituents.

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperazine: A boron-containing piperazine derivative.

Uniqueness

1-Methyl-4-(4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine is unique due to the presence of both the oxazole and butynyl groups, which confer specific chemical and biological properties not found in simpler piperazine derivatives

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-16-15-18(20-26-16)19(24)23-8-5-17(6-9-23)25-14-4-3-7-22-12-10-21(2)11-13-22/h15,17H,5-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOVNUYOROEXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)OCC#CCN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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